molecular formula C23H26FN3O2S B2640165 3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689762-55-8

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2640165
CAS No.: 689762-55-8
M. Wt: 427.54
InChI Key: BBVYPOINUSFRGT-UHFFFAOYSA-N
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Description

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a butyl group, a fluorophenylmethyl sulfanyl group, and a morpholinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the subsequent introduction of the butyl, fluorophenylmethyl sulfanyl, and morpholinyl groups. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Introduction of the Fluorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a fluorophenylmethyl halide with a thiol group, followed by the attachment to the quinazolinone core.

    Introduction of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reactions using morpholine and an appropriate leaving group on the quinazolinone core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazolinone core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific functional groups and the formation of corresponding acids or alcohols.

Scientific Research Applications

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-butyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities but differ in their substituents and overall structure.

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group may have similar chemical properties and reactivity but differ in their biological activities.

    Morpholine Derivatives: These compounds contain the morpholine group and may have similar pharmacological properties but differ in their overall structure and specific activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-butyl-2-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2S/c1-2-3-10-27-22(28)20-15-19(26-11-13-29-14-12-26)8-9-21(20)25-23(27)30-16-17-4-6-18(24)7-5-17/h4-9,15H,2-3,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYPOINUSFRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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